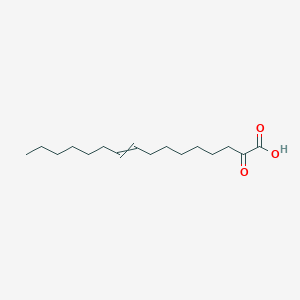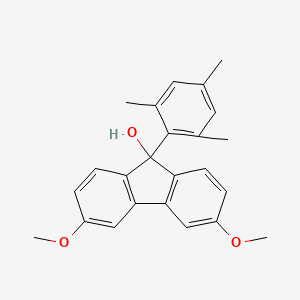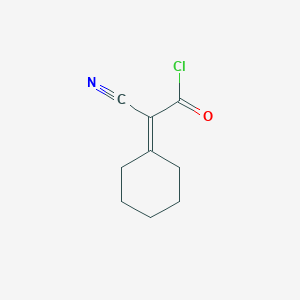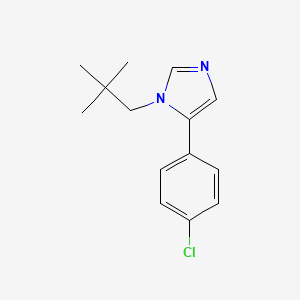![molecular formula C12H9Br6O3- B14294136 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate CAS No. 114460-74-1](/img/structure/B14294136.png)
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate is a complex brominated organic compound It is characterized by multiple bromine atoms attached to a phenyl carbonate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate typically involves the bromination of phenol derivatives. The process begins with the controlled reaction of elemental bromine with phenol to form 2,4,6-tribromophenol . This intermediate is then further reacted with 3-bromo-2,2-bis(bromomethyl)propyl groups under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully controlled to maximize yield and purity .
化学反応の分析
Types of Reactions
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various brominated derivatives, while oxidation and reduction can lead to different functional groups being introduced or removed .
科学的研究の応用
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants and other specialized materials.
作用機序
The mechanism by which 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms increase the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: A simpler brominated phenol used as a fungicide and in flame retardants.
2,2-Bis(bromomethyl)-1,3-propanediol: Another brominated compound used in polymer synthesis.
Uniqueness
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate is unique due to its complex structure and multiple bromine atoms, which confer distinct chemical and biological properties
特性
CAS番号 |
114460-74-1 |
|---|---|
分子式 |
C12H9Br6O3- |
分子量 |
680.6 g/mol |
IUPAC名 |
[2,4,6-tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl] carbonate |
InChI |
InChI=1S/C12H10Br6O3/c13-3-12(4-14,5-15)2-6-7(16)1-8(17)10(9(6)18)21-11(19)20/h1H,2-5H2,(H,19,20)/p-1 |
InChIキー |
LAOSISJVBCPDAI-UHFFFAOYSA-M |
正規SMILES |
C1=C(C(=C(C(=C1Br)OC(=O)[O-])Br)CC(CBr)(CBr)CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


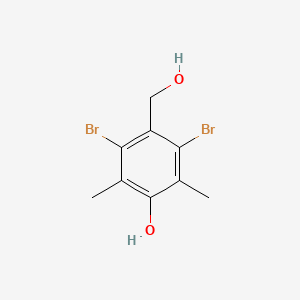


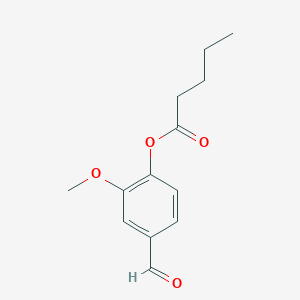

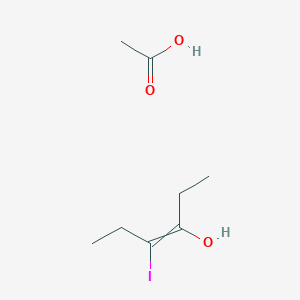


![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
